molecular formula C7H10N2O2 B032576 4,6-Dimethoxypyridin-2-amine CAS No. 914348-23-5

4,6-Dimethoxypyridin-2-amine

Cat. No. B032576
M. Wt: 154.17 g/mol
InChI Key: FFYYHFMMWZGEMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple strategies including the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions, showcasing efficient activation of carboxylic acid moieties under mild conditions without undesired racemization (Shiina et al., 2008). Additionally, innovative methods for the parallel synthesis of 4-amino-2,6-dialkylamino-pyridines demonstrate mild, adaptable, and high-yield processes, highlighting the chemical versatility and potential for combinatorial chemistry applications (Menichincheri et al., 2003).

Molecular Structure Analysis

The structural analysis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine reveals intermolecular N-H…N hydrogen bonds forming an extensive three-dimensional network. This network, strengthened by C-H…π and N-H…π-facial hydrogen bonds, is crucial for crystal stabilization, indicating significant structural stability and potential for interactions in molecular assemblies (Șahin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of pyridine derivatives, such as 4,6-Dimethoxypyridin-2-amine, can be exemplified by reactions leading to the formation of amides and esters. An efficient condensing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), facilitates the condensation of carboxylic acids and amines under atmospheric conditions, showcasing the compound's reactivity towards forming structurally complex molecules (Kunishima et al., 1999).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

4,6-Dimethoxypyridin-2-amine serves as a crucial intermediate in organic synthesis. It has been utilized in the synthesis of aliphatic guanidines, showcasing an atom-economical, cost-effective, and environmentally safe method for installing the guanidine functionality in primary and secondary amines. This process is significant for the development of compounds with potential pharmaceutical applications (Shaw et al., 2015). Additionally, this compound has been involved in the design and biological evaluation of new s-triazines derived with quinolines, highlighting its role in creating compounds with potential biological properties (Parikh & Vyas, 2012).

Crystallography and Structure Analysis

In crystallography, 4,6-Dimethoxypyridin-2-amine has been used to study hydrogen bonding and molecular structures. For instance, its co-crystal with 2-(1H-indol-3-yl)acetic acid forms a hydrogen-bonded supramolecular chain, demonstrating the compound's role in developing crystalline materials with specific structural features (Ebenezer & Muthiah, 2010). Such studies are essential for understanding molecular interactions and designing new materials with desired properties.

Supramolecular Chemistry

The compound's application extends to supramolecular chemistry, where it forms specific hydrogen-bonded motifs. This aspect is crucial for the development of novel supramolecular structures that could have applications in nanotechnology, drug delivery, and molecular recognition (Thanigaimani et al., 2009). The detailed analysis of these hydrogen-bonded structures provides insights into the fundamentals of molecular assembly and interaction.

Safety And Hazards

The safety data sheet for 2-Amino-4,6-dimethoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The synthesis of 4,6-Dimethoxypyridin-2-amine has been improved by using less toxic reagents and more environmentally friendly methods . This opens up new possibilities for the more economical and faster preparation of this compound .

properties

IUPAC Name

4,6-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYYHFMMWZGEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxypyridin-2-amine

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